molecular formula C21H21NO4 B557896 Fmoc-4,5-dehydro-l-leucine CAS No. 87720-55-6

Fmoc-4,5-dehydro-l-leucine

Cat. No. B557896
CAS RN: 87720-55-6
M. Wt: 351.4 g/mol
InChI Key: YUPPKUMKKSBZRL-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4,5-dehydro-L-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Leucine is one of the more simple amino acids with an isobutyl group as the side chain .


Synthesis Analysis

The Fmoc group in Fmoc-4,5-dehydro-L-leucine can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is frequently used as a protecting group for amines .


Molecular Structure Analysis

The molecular formula of Fmoc-4,5-dehydro-L-leucine is C21H21NO4 . It has a molecular weight of 351.4 .


Chemical Reactions Analysis

The Fmoc group is typically removed with a base such as piperidine . This is an orthogonal de-protection strategy to the acid labile Boc group .


Physical And Chemical Properties Analysis

Fmoc-4,5-dehydro-L-leucine has a predicted boiling point of 569.8±45.0 °C and a predicted density of 1.223±0.06 g/cm3 . It should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Peptide Synthesis and Protein Engineering

  • Fmoc-4,5-dehydro-l-leucine is commonly used in peptide synthesis and protein engineering due to its excellent stability and manageable characteristics .

Self-Assembly and Hydrogel Formation

  • Fmoc-4,5-dehydro-l-leucine has been studied for its ability to self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
  • The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .
  • These hydrogels can be used to fabricate various biofunctional materials .

Inhibition of Human Aldose Reductase

  • Fmoc-4,5-dehydro-L-leucine is used as a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids to study the selective inhibition of human aldose reductase over aldehyde reductase .

Synthesis of Oligopeptides

  • Fmoc-Leu-OH, a similar compound to Fmoc-4,5-dehydro-l-leucine, can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .

Synthesis of ε-lysylcarbonylphenoxyacetic acids

  • Fmoc-4,5-dehydro-L-leucine is used as a reagent in the solid-phase preparation of ε-lysylcarbonylphenoxyacetic acids .
  • These acids are used to study the selective inhibition of human aldose reductase over aldehyde reductase .

Synthesis of Natural Products

  • Fmoc-Leu-OH, a similar compound to Fmoc-4,5-dehydro-l-leucine, can be used to synthesize various natural products .
  • For example, it can be used to synthesize a cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
  • It can also be used to synthesize Streptocidin A−D, decapeptide antibiotics naturally found in Streptomyces sp. Tü 6071 .

Safety And Hazards

Fmoc-4,5-dehydro-L-leucine is classified as an irritant . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, the victim should be moved to fresh air .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPPKUMKKSBZRL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427199
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4,5-dehydro-l-leucine

CAS RN

87720-55-6
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87720-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name fmoc-4,5-dehydro-l-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GG Rhys, CW Wood, EJM Lang, AJ Mulholland… - Nature …, 2018 - nature.com
In coiled-coil (CC) protein structures α-helices wrap around one another to form rope-like assemblies. Most natural and designed CCs have two–four helices and cyclic (C n ) or dihedral …
Number of citations: 56 www.nature.com
MG Di Giglio, M Muttenthaler, K Harpsøe… - Scientific Reports, 2017 - nature.com
Characterisation of G protein-coupled receptors (GPCR) relies on the availability of a toolbox of ligands that selectively modulate different functional states of the receptors. To uncover …
Number of citations: 37 www.nature.com
MGDG Magister - 2017 - repositorium.meduniwien.ac.at
Invertebrate neuropeptides as pharmacological tools to target the human oxytocin/vasopressin G protein-coupled receptors Page 1 i Invertebrate neuropeptides as pharmacological …
Number of citations: 0 repositorium.meduniwien.ac.at

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